6-Ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of thiophene derivatives and pyridine intermediates . The reaction conditions often involve heating the reactants in the presence of a catalyst, such as formic acid or triethyl orthoformate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
6-Ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a hydrogen bond donor and acceptor, allowing it to bind to enzyme active sites or receptor proteins . This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine: This compound shares a similar thieno-pyridine structure but differs in its substitution pattern.
Thieno[3,2-d]pyrimidine: Another related compound with a different heterocyclic ring system.
Uniqueness
6-Ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. This uniqueness makes it a valuable scaffold for drug discovery and other scientific research applications .
Properties
Molecular Formula |
C10H13NO2S |
---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C10H13NO2S/c1-2-11-5-3-7-4-6-14-9(7)8(11)10(12)13/h4,6,8H,2-3,5H2,1H3,(H,12,13) |
InChI Key |
MSNMAIWOTWOEAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2=C(C1C(=O)O)SC=C2 |
Origin of Product |
United States |
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